1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with two key moieties:
- A 2,5-dimethoxyphenyl group at position 1, contributing electron-donating methoxy groups.
- A 4-methoxy-3-methylbenzenesulfonyl group at position 2, introducing sulfonyl functionality with steric and electronic modulation via methyl and methoxy substituents.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-16-14-18(8-10-21(16)29-3)31(26,27)25-13-12-24-11-5-6-20(24)23(25)19-15-17(28-2)7-9-22(19)30-4/h5-11,14-15,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYSEPGUTUZBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound with potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features several functional groups that contribute to its biological activity. The presence of methoxy and sulfonamide groups is particularly noteworthy as these moieties are often associated with enzyme inhibition mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O7S2 |
| Molecular Weight | 484.56 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA as a substrate, the compound disrupts folate synthesis in bacteria, leading to antimicrobial effects. This mechanism is similar to that of traditional sulfa drugs.
Enzyme Inhibition
- Target Enzymes : Dihydropteroate synthase (DHPS)
- Inhibition Type : Competitive inhibition with PABA
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. Studies have shown that the compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study comparing multiple pyrazole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against E. coli; 16 µg/mL against S. aureus.
- Mechanism : Inhibition of folate synthesis pathway.
Table 2: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(2,5-Dimethoxyphenyl)-... | 32 | E. coli |
| 1-(4-Methoxy-3-methylbenzenesulfonyl)-... | 16 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 8 | E. coli |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound has moderate cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
Compound 899739-90-3 ():
- Structure : 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.
- Key Differences :
- Sulfonyl group: 2,5-dimethoxy (vs. 4-methoxy-3-methyl in the target).
- Impact: Reduced steric hindrance but increased electron density due to two methoxy groups.
- Molecular Weight : 458.53 g/mol (vs. target’s molecular weight of ~454.5 g/mol estimated from similar analogs).
Compound from :
- Structure : 2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.
- Key Differences: Aryl group: 4-Methoxyphenyl (vs. 2,5-dimethoxyphenyl in the target).
Core Heterocycle Modifications
Benzoimidazole-Pyrrolo[1,2-a]Pyrazine Hybrids () :
- Example : 8aa (6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine).
- Key Differences :
- Fused benzoimidazole ring (vs. sulfonyl group in the target).
- Impact: Increased rigidity and planar surface area, enhancing π-π stacking but reducing solubility.
- Physical Properties : Melting point 187.3–188.2°C (indicative of crystalline stability) .
Triazolo-Thiadiazinone Derivatives () :
- Example : Compound 6 (triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one substituent).
- Key Differences: Additional triazolo-thiadiazinone moiety (vs. simple sulfonyl group).
Sulfonamide-Containing Analogs
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () :
- Structure : Acetamide-linked sulfonamide with 2,5-dimethoxyphenyl and trifluoromethyl groups.
- Key Differences :
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole () :
- Key Differences: Pyrazole core (vs. pyrrolo-pyrazine). Dichlorophenyl sulfonyl group (vs. 4-methoxy-3-methyl substitution).
Comparative Data Table
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
